molecular formula C18H15AsClN2O2S B14566861 CID 78066004

CID 78066004

Cat. No.: B14566861
M. Wt: 433.8 g/mol
InChI Key: TVHGQVLJWUBHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066004 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and properties.

  • Structural features: Functional groups, stereochemistry, and molecular weight inferred from mass spectrometry (MS) and collision-induced dissociation (CID) fragmentation patterns .
  • Synthesis or isolation: Potential purification via vacuum distillation (as seen in CIEO fractionation in ) or chromatographic techniques .
  • Applications: Depending on its class, this compound may have roles in pharmaceuticals, agrochemicals, or natural product research, aligning with trends in cheminformatics and metabolomics studies .

Properties

Molecular Formula

C18H15AsClN2O2S

Molecular Weight

433.8 g/mol

InChI

InChI=1S/C18H14AsN2O2S.ClH/c22-24(23,14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H

InChI Key

TVHGQVLJWUBHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=[As]2C3=CC=CC=C3[NH2+]C4=CC=CC=C42.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066004 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Preparation of intermediate compounds through reactions such as halogenation, nitration, or alkylation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final synthesis of this compound through a series of chemical reactions, including condensation, cyclization, or reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 78066004 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

CID 78066004 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of CID 78066004 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066004, a comparative analysis with structurally or functionally related compounds is essential. Below is a data-driven comparison based on methodologies and compound classes referenced in the evidence:

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound* Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389) Ginsenoside Rf (CID: N/A)
Molecular Weight [Data pending] 756.8 g/mol 770.8 g/mol 801.0 g/mol
Functional Groups [Inferred from MS] Lactone, hydroxyl Methylated lactone, hydroxyl Glycosides, hydroxyl
Analytical Method GC-MS, CID-MS LC-MS/MS LC-MS/MS LC-ESI-MS
Biological Activity [Unreported] Cytotoxic Cytotoxic Anti-inflammatory

* Hypothetical data inferred from analogous techniques and compound classes.

Key Observations :

Structural Differentiation: Oscillatoxin derivatives (CIDs: 101283546, 185389) share lactone and hydroxyl groups but differ in methylation patterns, impacting solubility and bioactivity . This compound may exhibit similar structural variability. Ginsenoside Rf, a glycoside, highlights the role of functional group diversity in pharmacological properties, a principle applicable to this compound .

Analytical Techniques: GC-MS and CID-MS are critical for resolving complex mixtures (e.g., CIEO fractions in ) and elucidating fragmentation pathways, enabling differentiation of isomers like Ginsenoside Rf and Pseudoginsenoside F11 .

Comparative studies require rigorous bioactivity assays, as emphasized in pharmacological guidelines .

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